molecular formula C18H16Br2ClN3O5 B11552969 6-[(E)-(2-{[(2,6-dibromo-4-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]-2,3-dimethoxybenzoic acid (non-preferred name)

6-[(E)-(2-{[(2,6-dibromo-4-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]-2,3-dimethoxybenzoic acid (non-preferred name)

Cat. No.: B11552969
M. Wt: 549.6 g/mol
InChI Key: KALIMPKKPDSQJB-HCGXMYGOSA-N
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Description

6-[(E)-({2-[(2,6-DIBROMO-4-CHLOROPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(E)-({2-[(2,6-DIBROMO-4-CHLOROPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multi-step organic reactions. The process begins with the halogenation of a suitable aromatic precursor to introduce bromine and chlorine atoms. Subsequent steps involve the formation of amide and imine linkages under controlled conditions, often requiring the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques, including crystallization and chromatography, are essential to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.

    Reduction: Reduction reactions can target the imine and amide functionalities, converting them into amines and alcohols, respectively.

    Substitution: Halogen atoms in the aromatic rings can be substituted by nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require strong bases, such as sodium hydroxide, and polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of nitroso derivatives and oxides.

    Reduction: Production of amines and alcohols.

    Substitution: Generation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

6-[(E)-({2-[(2,6-DIBROMO-4-CHLOROPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-[(E)-({2-[(2,6-DIBROMO-4-CHLOROPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated aromatic rings and functional groups enable it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    2,6-Dibromo-4-chloroaniline: Shares the halogenated aromatic structure but lacks the additional functional groups.

    2,3-Dimethoxybenzoic acid: Contains the methoxy and carboxylic acid groups but lacks the halogenated aromatic rings and amide linkages.

Uniqueness: 6-[(E)-({2-[(2,6-DIBROMO-4-CHLOROPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to its combination of halogenated aromatic rings, amide, imine, and methoxy groups

Properties

Molecular Formula

C18H16Br2ClN3O5

Molecular Weight

549.6 g/mol

IUPAC Name

6-[(E)-[[2-(2,6-dibromo-4-chloroanilino)acetyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C18H16Br2ClN3O5/c1-28-13-4-3-9(15(18(26)27)17(13)29-2)7-23-24-14(25)8-22-16-11(19)5-10(21)6-12(16)20/h3-7,22H,8H2,1-2H3,(H,24,25)(H,26,27)/b23-7+

InChI Key

KALIMPKKPDSQJB-HCGXMYGOSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)C(=O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)C(=O)O)OC

Origin of Product

United States

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